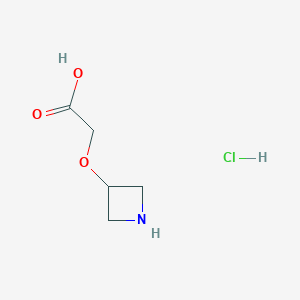

2-(Azetidin-3-yloxy)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yloxy)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)3-9-4-1-6-2-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLIHTRKQRMHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Azetidin-3-ol derivatives are accessible through La(OTf)₃-catalyzed regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines (Figure 1). For example, cis-3,4-epoxy amines undergo ring closure in 1,2-dichloroethane (DCE) at reflux (81% yield, >20:1 selectivity for azetidine over pyrrolidine). This method tolerates acid-sensitive groups (e.g., Boc, PMB) and enables gram-scale synthesis.

Reaction Conditions :

Reductive Amination of Azetidin-3-one

Azetidin-3-one, a common precursor, is reduced to azetidin-3-ol using NaBH₄ or LiAlH₄. For instance, treatment of N-Boc-azetidin-3-one with NaBH₄ in THF at 0°C affords N-Boc-azetidin-3-ol in 85% yield. Subsequent HCl-mediated deprotection yields azetidin-3-ol hydrochloride.

Etherification Strategies for Acetic Acid Side Chain Introduction

The ether linkage is established via nucleophilic substitution or Mitsunobu coupling.

Nucleophilic Substitution with Haloacetic Acid Derivatives

Azetidin-3-ol reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH) to form the ether bond (Figure 2).

Typical Procedure :

Mitsunobu Coupling

Mitsunobu conditions enable stereospecific ether formation between azetidin-3-ol and protected glycolic acid derivatives.

Representative Protocol :

-

Azetidin-3-ol (1 eq), ethyl glycolate (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)

-

Solvent: THF, 0°C to RT, 24 h

Hydrolysis and Salt Formation

The ethyl ester intermediate is saponified to the free acid, followed by HCl salt precipitation.

Ester Hydrolysis

Conditions :

Hydrochloride Salt Formation

The free acid is treated with HCl gas in Et₂O or HCl/dioxane to yield the hydrochloride salt.

Purification : Recrystallization from EtOAc/hexane (1:3) affords pure 2-(azetidin-3-yloxy)acetic acid hydrochloride as a white solid.

Comparative Analysis of Methods

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): δ 4.20 (s, 2H, CH₂COO), 3.95–4.05 (m, 1H, azetidine OCH), 3.60–3.70 (m, 2H, azetidine CH₂N), 2.90–3.10 (m, 2H, azetidine CH₂).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yloxy)acetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by mimicking or blocking natural ligands .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(Azetidin-3-yloxy)acetic acid hydrochloride with structurally related compounds:

*Molecular weight inferred from methyl-substituted analog ().

†CAS number corresponds to methyl-substituted derivative; exact CAS for the parent compound may vary.

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit good water solubility. For example, 2-Amino-2-(oxan-3-yl)acetic acid HCl is a crystalline solid with ≥95% purity, suggesting high solubility in polar solvents .

- Stability : Azetidine rings are strained, which may lead to ring-opening under acidic or oxidative conditions. However, the hydrochloride form stabilizes the compound for storage .

- Reactivity : The carboxylic acid group enables conjugation with amines or alcohols, while the azetidine oxygen can participate in hydrogen bonding or act a nucleophile in alkylation reactions .

Biological Activity

2-(Azetidin-3-yloxy)acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article synthesizes current research findings, case studies, and relevant data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its azetidine ring structure, which is known for imparting unique biological properties. The compound's structure contributes to its interaction with various biological targets, particularly in the nervous system.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. The compound has been shown to interact with neuronal acetylcholine receptors (nAChRs), which are crucial in mediating synaptic transmission and plasticity in the brain. Research indicates that it may selectively desensitize α4β2 nAChRs, potentially influencing behaviors related to addiction and cognitive function .

Pharmacological Effects

- Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties, possibly through its action on nAChRs, which are implicated in neurodegenerative diseases.

- Antidepressant and Anxiolytic Effects : Animal models have demonstrated that this compound can reduce anxiety-like behaviors and improve depressive symptoms, indicating its potential as an antidepressant .

- Impact on Substance Use Disorders : The compound has been associated with reduced self-administration of nicotine in animal studies, suggesting a role in modulating addiction pathways .

Study 1: Neuropharmacological Evaluation

In a controlled study involving rats, administration of this compound resulted in a significant decrease in nicotine self-administration compared to control groups. This effect was attributed to the compound's action on nAChRs, highlighting its potential for treating nicotine dependence.

Study 2: Behavioral Assessment

Another study assessed the anxiolytic effects of the compound using established behavioral tests (e.g., elevated plus maze). Results indicated that subjects treated with this compound spent significantly more time in open arms, suggesting reduced anxiety levels.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-(azetidin-3-yloxy)acetic acid hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. A common approach involves reacting azetidin-3-ol with chloroacetic acid derivatives under basic conditions (e.g., using NaOH in a polar solvent like THF). The hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent like diethyl ether .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or NMR to confirm the formation of the azetidine-oxyacetic acid intermediate before acidification.

Q. Which analytical techniques are suitable for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR can confirm the azetidine ring structure (e.g., characteristic peaks for the azetidinyl protons at δ ~3.5–4.5 ppm) and the acetic acid moiety (e.g., methylene protons at δ ~3.8–4.2 ppm) .

- Titration : Quantitative determination of the hydrochloride salt can be performed using acid-base titration with standardized NaOH, similar to methods for acetic acid derivatives .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is recommended for assessing purity, especially if residual solvents or unreacted precursors are suspected.

Q. What are the key stability and storage considerations for this compound?

- Stability : The compound is hygroscopic and prone to decomposition under heat (>80°C) or prolonged exposure to moisture. Store in airtight containers under inert gas (e.g., argon) at 2–8°C .

- Handling Precautions : Use desiccants in storage environments. Avoid contact with strong oxidizing agents (e.g., peroxides) or bases, which may degrade the azetidine ring .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH N95 or equivalent) if handling powdered forms to avoid inhalation .

- Ventilation : Conduct experiments in a fume hood to mitigate exposure to HCl vapors during synthesis or handling .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of the azetidine ring in this compound?

- Ring-Opening Reactions : The strained azetidine ring is susceptible to nucleophilic attack (e.g., by thiols or amines), which can be exploited for functionalization. Kinetic studies using H NMR or mass spectrometry can track ring-opening rates under varying pH or solvent conditions .

- Applications : Modified derivatives may serve as intermediates in drug design, such as protease inhibitors or covalent warheads for targeted therapies.

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Troubleshooting :

- Impurity Identification : Compare experimental NMR spectra with reference data for common byproducts (e.g., hydrolyzed azetidine or acetic acid derivatives). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Quantitative Analysis : Pair NMR with elemental analysis (C, H, N) to confirm stoichiometry of the hydrochloride salt.

Q. What role could this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

- Linker Design : The azetidine-oxyacetic acid moiety may act as a semi-rigid linker between target-binding and E3 ligase-recruiting domains. Its conformational flexibility can influence ternary complex formation and degradation efficiency .

- Optimization : Computational modeling (e.g., molecular dynamics simulations) can predict linker length and rigidity effects on target protein degradation.

Q. Are there reported discrepancies in the biological activity of this compound across different studies?

- Potential Causes :

- Salt vs. Free Base : Biological assays may yield conflicting results if the hydrochloride salt and free base are used interchangeably. Confirm the ionization state via pH-dependent solubility tests.

- Purity Variability : Impurities from incomplete synthesis (e.g., unreacted azetidine-3-ol) can skew activity data. Validate purity with orthogonal methods (HPLC, NMR) before biological testing .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, stirring rate) meticulously. For example, a 5°C deviation in temperature during HCl salt formation can alter crystal morphology and solubility.

- Data Validation : Cross-reference spectral data with published analogs (e.g., 2-(n-decylamino)acetic acid hydrochloride ).

- Safety Protocols : Follow OSHA and NIOSH guidelines for handling corrosive and irritant substances, including emergency eyewash/shower access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.